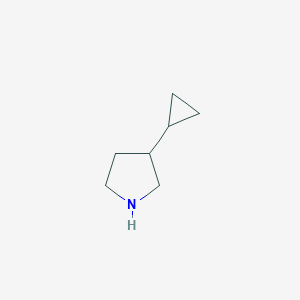

3-Cyclopropylpyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-cyclopropylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-6(1)7-3-4-8-5-7/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPYDHCEOYPCTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250004-31-9 | |

| Record name | 3-cyclopropylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Cyclopropylpyrrolidine

Foreword: The Strategic Importance of the Cyclopropyl-Pyrrolidine Motif

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands as a "privileged structure," a recurring motif found in a vast array of biologically active compounds and natural products.[1] Its conformational flexibility and ability to present substituents in distinct spatial vectors make it an invaluable scaffold in drug design. When this scaffold is functionalized with a cyclopropyl group, particularly at the 3-position, a unique combination of properties emerges. The cyclopropyl group, a strained three-membered ring, acts as a "bioisostere" for larger groups, introducing metabolic stability and conformational rigidity without a significant increase in molecular weight. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, characterization, and handling of 3-cyclopropylpyrrolidine, a key building block for next-generation therapeutics.

Structural and Physicochemical Profile

This compound is a saturated heterocyclic compound featuring a five-membered pyrrolidine ring substituted with a cyclopropyl group at the C3 position.[2] This seemingly simple structure possesses notable chemical characteristics that influence its reactivity and handling.

Core Molecular Data

A summary of the fundamental properties of this compound is presented below. This data is essential for stoichiometric calculations, analytical characterization, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 1250004-31-9 | [2][3][4] |

| Molecular Formula | C₇H₁₃N | [2][3][5] |

| Molecular Weight | 111.18 g/mol | [2][3] |

| Monoisotopic Mass | 111.1048 Da | [5] |

| Predicted XlogP | 1.3 | [5] |

Stereochemical Considerations

The substitution at the C3 position of the pyrrolidine ring introduces a chiral center. Therefore, this compound exists as a pair of enantiomers, (R)- and (S)-3-cyclopropylpyrrolidine. The stereochemistry is a critical parameter in drug development, as different enantiomers often exhibit vastly different pharmacological and toxicological profiles. The synthesis of enantiomerically pure forms is a significant focus of modern synthetic strategies.[6][7]

Synthetic Strategies: A Multi-faceted Approach

The synthesis of the this compound core can be achieved through several distinct and innovative pathways. The choice of method is often dictated by the desired scale, required stereochemical purity, and the availability of starting materials. This section explores the causality behind several field-proven approaches.

Cycloaddition Reactions: Building the Core Ring System

[3+2] cycloaddition reactions represent one of the most elegant and atom-economical methods for constructing the pyrrolidine ring.[8] These reactions involve the combination of a three-atom component (the dipole) with a two-atom component (the dipolarophile).

-

Mechanism Rationale: In this context, an azomethine ylide (the three-atom component) reacts with a cyclopropyl-containing alkene. The reaction's efficiency and stereoselectivity are heavily dependent on the catalyst system employed.

-

Catalyst Systems:

-

Palladium-Catalyzed Cycloaddition: The use of palladium catalysts with novel phosphoramidite ligands allows for the highly enantioselective cycloaddition of trimethylenemethane (TMM) with imines, yielding substituted pyrrolidines.[7] This method provides excellent control over regio-, diastereo-, and enantioselectivity.[7]

-

Copper(I)-Catalyzed Cycloaddition: For large-scale synthesis, Cu(I) catalyst systems have been identified as ideal, providing high yields and purity after optimization.[8]

-

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. This compound | 1250004-31-9 | Benchchem [benchchem.com]

- 3. jwpharmlab.com [jwpharmlab.com]

- 4. This compound | CAS:1250004-31-9 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 5. PubChemLite - this compound (C7H13N) [pubchemlite.lcsb.uni.lu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Foreword: The Rise of Sp³-Rich Scaffolds in Modern Medicinal Chemistry

An In-Depth Technical Guide to 3-Cyclopropylpyrrolidine (CAS 1250004-31-9) for Advanced Drug Discovery

In the contemporary landscape of drug discovery, the demand for novel chemical entities with enhanced three-dimensionality and improved pharmacological profiles has driven a strategic shift away from flat, aromatic systems towards more complex, sp³-hybridized molecular scaffolds.[1] It is within this paradigm that this compound, a seemingly simple heterocyclic amine, emerges as a building block of significant strategic value. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, elucidating the core attributes of this compound and the rationale behind its application in creating next-generation therapeutics. We will explore its physicochemical properties, the profound impact of its unique structural motifs on biological activity, and practical considerations for its use in synthesis.

Core Physicochemical and Structural Characteristics

This compound (CAS No. 1250004-31-9) is a saturated heterocyclic compound featuring a five-membered pyrrolidine ring substituted at the 3-position with a cyclopropyl group.[2][3][4] This combination imparts a unique set of properties that are highly sought after in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 1250004-31-9 | [3][4][5] |

| Molecular Formula | C₇H₁₃N | [3][4] |

| Molecular Weight | 111.18 g/mol | [4] |

| Appearance | White powder | [3] |

| Typical Purity | ≥95% - 98% | [3][5][6] |

| Solubility | Not available in provided sources | [6] |

| Boiling/Melting Point | Not available in provided sources | [6] |

| Hazard Statements | H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage) | [6] |

The Strategic Imperative: Deconstructing the Pharmacological Advantage

The utility of this compound is not accidental; it is a direct consequence of the synergistic interplay between its two core structural components: the pyrrolidine ring and the cyclopropyl moiety. Understanding the distinct contributions of each is critical to leveraging this building block effectively.

The Pyrrolidine Ring: A Privileged Scaffold for 3D Exploration

The five-membered pyrrolidine ring is widely regarded as a "privileged scaffold" in drug design.[1][7] Unlike flat aromatic rings, its non-planar, puckered conformation allows for a more comprehensive exploration of three-dimensional pharmacophore space.[1] This increased 3D coverage is crucial for achieving high-affinity and selective interactions with complex biological targets such as enzymes and receptors.[1] The nitrogen atom acts as a key hydrogen bond acceptor or, when protonated, a hydrogen bond donor, providing a critical anchor point for molecular recognition.

The Cyclopropyl Moiety: A "Magic Fragment" for Modulating Drug Properties

The cyclopropyl group is increasingly recognized as a versatile tool for overcoming common drug discovery hurdles.[8] Its incorporation into a lead molecule, as with this compound, can confer multiple benefits:

-

Enhanced Potency and Binding: The rigid, strained ring structure of cyclopropane can lock the molecule into a specific, receptor-favorable conformation, reducing the entropic penalty upon binding and thus increasing potency.[2][8] Its unique electronic properties, featuring enhanced π-character in its C-C bonds, allow it to mimic unsaturated bonds and engage in favorable interactions within a binding pocket.[2][8]

-

Improved Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[8] This can significantly increase the half-life of a drug candidate.

-

Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune properties like lipophilicity and pKa, which can reduce off-target effects and decrease plasma clearance.[8]

The logical relationship between these structural components and their impact on drug development is illustrated below.

Caption: Conceptual workflow for the synthesis and application of this compound.

Applications in Active Therapeutic Programs

This compound is a valuable building block for targeting a diverse range of diseases. The unique properties it confers have been leveraged in several therapeutic areas.

-

CNS Disorders: Compounds incorporating a cyclopropylpyrrolidine or similar motif have shown activity as partial agonists at nicotinic acetylcholine receptors (nAChRs). [2]This suggests potential applications in treating mood disorders such as depression. [2]* Metabolic Diseases: A key application area is in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. Patent literature describes cyclopropyl-fused pyrrolidine derivatives as potent inhibitors of this key enzyme, which is responsible for inactivating incretin hormones like GLP-1. [9]* Antiviral & Anticancer Research: While direct examples are nascent, the cyclopropyl group is a known component of potent bioactive molecules, including coronavirus protease inhibitors and cytotoxic epothilone analogues used in cancer therapy. [2]This strongly suggests the potential of this compound as a scaffold for developing novel agents in these critical fields.

Experimental Protocols: A Framework for Quality and Reproducibility

To ensure scientific integrity, every protocol must function as a self-validating system. The following sections provide validated, step-by-step methodologies for the quality control and derivatization of this compound.

Protocol 1: Incoming Quality Control (QC) and Characterization

Rationale: Before use in a synthetic campaign, the identity, purity, and integrity of the starting material must be unequivocally confirmed. This prevents the introduction of impurities that could complicate subsequent reactions and lead to false-positives in biological assays.

Methodology:

-

Visual Inspection: Examine the material for expected physical appearance (e.g., white powder). [3]Note any discoloration or heterogeneity.

-

Structural Confirmation (NMR Spectroscopy):

-

Dissolve ~5-10 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Causality Check: The ¹H NMR should show characteristic signals for the cyclopropyl protons (typically upfield, ~0-1 ppm) and the pyrrolidine ring protons. The integration of these signals must match the expected ratio for C₇H₁₃N. The ¹³C NMR will confirm the presence of 7 distinct carbon environments.

-

-

Molecular Weight Verification (Mass Spectrometry):

-

Prepare a dilute solution of the sample.

-

Analyze using Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

-

Causality Check: Observe the protonated molecular ion [M+H]⁺ at m/z ≈ 112.19. This confirms the correct molecular weight (111.18 g/mol ). [4]4. Purity Assessment (HPLC or GC-MS):

-

Develop a suitable method using a reverse-phase C18 column (for HPLC) or a standard capillary column (for GC).

-

Analyze the sample and integrate the peak areas.

-

Causality Check: The main peak corresponding to the product should account for >98% of the total integrated area, confirming the material meets the required purity for use in sensitive synthetic and biological applications. [3]

-

Protocol 2: Representative N-Acylation for Library Synthesis

Rationale: This protocol provides a robust method for coupling this compound with a carboxylic acid, a common step in building a diverse chemical library for screening. It includes in-process checks to ensure the reaction proceeds to completion.

Methodology:

-

Reaction Setup:

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq.), a suitable solvent (e.g., dichloromethane or DMF), and a peptide coupling agent such as HATU (1.1 eq.).

-

Stir for 5 minutes to form the activated ester.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq.).

-

-

Addition of Amine:

-

Add a solution of this compound (1.2 eq.) in the same solvent dropwise to the activated ester mixture at 0 °C. . Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

-

In-Process Monitoring (TLC or LC-MS):

-

After 1-2 hours, and then periodically, take a small aliquot of the reaction mixture.

-

Analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality Check: Monitor for the disappearance of the limiting reagent (the carboxylic acid) and the appearance of a new spot/peak corresponding to the higher molecular weight amide product. This confirms the reaction is progressing as expected.

-

-

Workup and Purification:

-

Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃ to neutralize the acid and remove excess reagents.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Final Purification (Column Chromatography):

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the pure amide product.

-

Validation: Confirm the structure and purity of the final product using the QC methods described in Protocol 1.

-

References

- This compound | 1250004-31-9. Benchchem.

- This compound CAS NO.1250004-31-9. Hangzhou Huarong Pharm Co., Ltd.

- This compound Safety D

- This compound | CAS:1250004-31-9. Ark Pharma Scientific Limited.

- AB446897 | CAS 1250004-31-9. abcr Gute Chemie.

- 1250004-31-9 this compound. AK Scientific, Inc.

- Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroaryl

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.

- Pyrrolidine synthesis. Organic Chemistry Portal.

- Cyclopropyl-fused pyrrolidine derivatives as dipeptidyl peptidase IV inhibitors.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1250004-31-9 | Benchchem [benchchem.com]

- 3. This compound, CasNo.1250004-31-9 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 4. This compound | CAS:1250004-31-9 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 5. 1250004-31-9 this compound AKSci 5364DL [aksci.com]

- 6. aksci.com [aksci.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US7625939B2 - Cyclopropyl-fused pyrrolidine derivatives as dipeptidyl peptidase IV inhibitors - Google Patents [patents.google.com]

The Emergence of 3-Cyclopropylpyrrolidine Derivatives: A New Frontier in Modulating Biological Systems

Abstract

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique chemical scaffolds that can confer advantageous pharmacological properties. Among these, the 3-cyclopropylpyrrolidine motif has emerged as a promising and versatile framework for the design of potent and selective modulators of various biological targets. This in-depth technical guide delves into the burgeoning field of this compound derivatives, providing a comprehensive overview of their synthesis, diverse biological activities, and the intricate structure-activity relationships that govern their therapeutic potential. With a focus on scientific integrity and practical application, this guide is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

Introduction: The Strategic Incorporation of the this compound Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, found in a plethora of natural products and synthetic drugs.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets.[1] The introduction of a cyclopropyl group at the 3-position of the pyrrolidine ring is a strategic design element that bestows several desirable properties. The cyclopropyl moiety, with its unique electronic and conformational features, can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule, thereby addressing common challenges in drug discovery.[2] This guide will explore the biological activities of novel derivatives built upon this unique scaffold, with a particular focus on their potential in oncology and neurodegenerative diseases.

Anticancer Activity: Targeting Key Pathways in Malignancy

The this compound scaffold has shown significant promise in the development of novel anticancer agents. One notable area of investigation is the inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), an enzyme that negatively regulates the cGAS-STING pathway, a critical component of the innate immune response to cancer.

Potent Inhibition of ENPP1 and Activation of the STING Pathway

Recent research has identified novel pyrrolopyrimidine derivatives incorporating a cyclopropyl-substituted piperidine, a close structural analog of the this compound core, as potent inhibitors of ENPP1.[3] One such compound, 18p , demonstrated remarkable potency and a clear mechanism of action.

Table 1: In Vitro Activity of ENPP1 Inhibitor 18p [3]

| Compound | Target | IC50 (nM) |

| 18p | ENPP1 | 25.0 |

The inhibition of ENPP1 by compound 18p leads to the activation of the STING (Stimulator of Interferon Genes) pathway.[3] This activation is crucial for antitumor immunity, as it promotes the production of interferons and other cytokines that recruit and activate immune cells to attack tumor cells.[3]

Mechanism of Action: A Visualized Pathway

The mechanism by which ENPP1 inhibition by this compound derivatives leads to an antitumor response can be visualized as a signaling cascade.

Figure 1: Mechanism of ENPP1 inhibition by a this compound derivative to activate the cGAS-STING pathway and promote antitumor immunity.

Experimental Protocol: Synthesis of Pyrrolopyrimidine Derivatives

While the exact synthesis of compound 18p is proprietary, a general and illustrative synthetic approach for related pyrrolopyrimidine scaffolds can be outlined. The synthesis of novel dispiro-indolinones, which also feature a central pyrrolidine ring, provides a relevant example of the construction of such complex heterocyclic systems.

General Synthetic Protocol for Dispiro-Indolinones: [4]

-

Reaction Setup: To a refluxing solution of a 5-arylidene-2-thiohydantoin (0.3 mmol) and sarcosine (0.6 mmol) in ethanol (10–15 mL), add the desired isatin (0.3 mmol).

-

Reflux: Maintain the reaction mixture at reflux for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, pour the reaction mixture into 100 mL of cold water.

-

Isolation and Purification: Collect the resulting precipitate by filtration and recrystallize from ethanol to yield the pure dispiro-indolinone product.

-

Characterization: Confirm the structure of the synthesized compounds using NMR and High-Resolution Mass Spectrometry (HRMS).

This protocol demonstrates a multicomponent reaction approach, which is an efficient strategy for generating molecular diversity in drug discovery.[5]

Neurodegenerative Diseases: Targeting GSK-3β in Alzheimer's Disease

The this compound scaffold is also being explored for its potential in treating neurodegenerative disorders, such as Alzheimer's disease. A key target in this area is Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles, a hallmark of Alzheimer's pathology.[6][7]

Potent and Selective Inhibition of GSK-3β

Novel pyrrolo[2,3-b]pyridine derivatives, which can be designed to incorporate a this compound moiety, have been identified as highly potent and selective inhibitors of GSK-3β.[7]

Table 2: In Vitro Activity of Pyrrolo[2,3-b]pyridine Derivatives against GSK-3β [7]

| Compound | Target | IC50 (nM) |

| 41 | GSK-3β | 0.22 |

| 46 | GSK-3β | 0.26 |

| 54 | GSK-3β | 0.24 |

These compounds exhibit excellent selectivity for GSK-3β over other structurally related kinases, which is a critical attribute for minimizing off-target effects and improving the safety profile of a drug candidate.[7]

Mechanism of Action: Preventing Tau Hyperphosphorylation

The therapeutic rationale for inhibiting GSK-3β in Alzheimer's disease is to prevent the pathological hyperphosphorylation of the tau protein.

Figure 2: Inhibition of GSK-3β by a this compound derivative prevents tau hyperphosphorylation and the formation of neurofibrillary tangles.

Structure-Activity Relationship (SAR) Insights

The development of potent GSK-3β inhibitors has provided valuable insights into the structure-activity relationships of the pyrrolo[2,3-b]pyridine scaffold. The SAR analysis of these molecules indicates that specific substitutions on the pyrrole and pyridine rings are crucial for achieving high potency and selectivity.[6] The incorporation of a this compound moiety can further enhance these properties by providing a rigid and well-defined orientation for key pharmacophoric features to interact with the ATP-binding site of the enzyme.

Conclusion and Future Directions

The this compound scaffold represents a significant advancement in medicinal chemistry, offering a versatile and privileged platform for the design of novel therapeutic agents. The derivatives discussed in this guide demonstrate potent and selective activity against challenging biological targets in oncology and neurodegenerative diseases. The unique combination of the pyrrolidine ring's conformational flexibility and the cyclopropyl group's advantageous physicochemical properties provides a powerful tool for medicinal chemists to address the multifaceted challenges of modern drug discovery.

Future research in this area will likely focus on expanding the diversity of this compound derivatives through innovative synthetic methodologies and exploring their potential against a broader range of biological targets. Further elucidation of their mechanisms of action and in-depth preclinical and clinical evaluation will be crucial in translating the promise of this exciting scaffold into tangible therapeutic benefits for patients.

References

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]

-

Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (n.d.). MDPI. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]

-

Structure-activity relationship of clovamide and its related compounds for the inhibition of amyloid β aggregation. (2018). Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (2021). Molecules. [Link]

-

Main structure-activity relationships derived from this study. (n.d.). ResearchGate. [Link]

-

Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (2025). Journal of Biomolecular Structure & Dynamics. [Link]

-

Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). European Journal of Medicinal Chemistry. [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. [Link]

-

Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (2025). ResearchGate. [Link]

-

Thiazolidine derivatives as potent inhibitors specific for prolyl endopeptidase. (n.d.). Journal of Pharmacobio-Dynamics. [Link]

-

Synthesis and Biological Evaluation of Novel Bufalin Derivatives. (2022). Molecules. [Link]

-

New and unusual scaffolds in medicinal chemistry. (2011). Chemical Society Reviews. [Link]

-

Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability. (n.d.). Molecules. [Link]

-

Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. (2023). Molecules. [Link]

-

Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds. (n.d.). Journal of Medicinal Chemistry. [Link]

-

Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. (2025). Current Organic Chemistry. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benthamscience.com [benthamscience.com]

- 6. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Discovery and Synthesis of 3-Cyclopropylpyrrolidine Analogs

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of Topologically Complex Scaffolds in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly turning their attention towards sp³-rich, conformationally constrained molecular frameworks.[1] The rationale is clear: moving beyond flat, aromatic systems allows for a more precise and three-dimensional exploration of biological target space. Within this paradigm, the pyrrolidine ring has emerged as a privileged scaffold, a cornerstone of numerous FDA-approved drugs and clinical candidates.[2][3] Its non-planar structure and the stereogenic centers it can host provide an exquisite platform for tailoring molecular shape.

This guide focuses on a particularly compelling subclass: 3-cyclopropylpyrrolidine analogs. The incorporation of a cyclopropyl group—the smallest possible carbocycle—is not a trivial substitution. It is a strategic decision that leverages the ring's unique electronic properties and inherent rigidity to lock in favorable conformations, enhance metabolic stability, and modulate physicochemical properties. The shorter, stronger C-H bonds of the cyclopropane ring often reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes, a significant advantage in drug design.[4] This whitepaper provides a detailed exploration of the discovery and, critically, the synthetic execution required to build these valuable motifs, offering field-proven insights into the causalities behind key strategic and methodological choices.

Strategic Imperatives: Why the this compound Core?

The deliberate fusion of a cyclopropyl moiety with a pyrrolidine ring creates a scaffold with a unique confluence of properties that address several key challenges in drug development.

Conformational Rigidity and Pre-organization

The primary strategic advantage is conformational constraint. Unlike a flexible alkyl chain, the cyclopropyl group acts as a rigid linker, significantly reducing the number of accessible rotamers. This pre-organization of the molecule into a bioactive conformation can lead to a substantial increase in binding affinity for the target protein by minimizing the entropic penalty upon binding. This principle has been effectively used to control the sidechain preferences in pseudopeptides and other complex molecules.[5]

Metabolic Stability and Pharmacokinetic Modulation

The cyclopropyl group is often employed as a "metabolic shield." The high C-H bond dissociation energy makes it less prone to oxidative metabolism compared to isopropyl or other alkyl groups.[4] This can lead to longer half-lives and improved oral bioavailability. However, it is crucial to recognize potential liabilities; cyclopropylamines, for instance, can undergo CYP-mediated bioactivation to form reactive ring-opened intermediates, a lesson learned from compounds like trovafloxacin.[4] This necessitates careful molecular design and thorough metabolic profiling.

Vectorial Exploration of Chemical Space

The 3-position of the pyrrolidine ring provides a key vector for substitution. Placing the cyclopropyl group here allows for the simultaneous projection of other substituents from the nitrogen and other positions on the pyrrolidine ring (e.g., C2, C4, C5) into distinct regions of a binding pocket. This multi-directional functionality is paramount for optimizing structure-activity relationships (SAR).

Core Synthetic Strategies: A Blueprint for Construction

The synthesis of this compound analogs can be broadly categorized into two primary approaches: late-stage cyclopropanation of a pyrrolidine precursor and the construction of the pyrrolidine ring from a cyclopropyl-containing building block. The choice of strategy is dictated by the availability of starting materials, desired stereochemistry, and the overall complexity of the target molecule.

Strategy A: Ring Formation from Cyclopropyl-Functionalized Precursors

This approach is often favored for its convergence and ability to incorporate complex cyclopropyl building blocks early in the synthesis. A powerful and widely used method in this category is the [3+2] cycloaddition.

Key Causality: 1,3-Dipolar Cycloaddition The reaction between an azomethine ylide and a dipolarophile is one of the most efficient methods for constructing the pyrrolidine core.[6][7][8] By designing one of these components to contain the cyclopropyl moiety, the scaffold can be assembled with high levels of regio- and stereocontrol.

-

Mechanism Insight: Azomethine ylides, often generated in situ from the decarboxylation of α-amino acids or the ring-opening of aziridines, act as the three-atom component.[7] When reacted with an alkene (the two-atom component) bearing a cyclopropyl group, they undergo a concerted cycloaddition to form the five-membered pyrrolidine ring. The stereochemical outcome is often dictated by the geometry of the dipole and the steric and electronic nature of the substituents on both components.[6]

Caption: Workflow for assembling the this compound core via a [3+2] cycloaddition.

Strategy B: Modification of Pre-formed Pyrrolidine Scaffolds

This approach is valuable when starting from readily available chiral pyrrolidine derivatives, such as L-proline or 4-hydroxyproline.[9] The challenge lies in the selective introduction of the cyclopropyl group onto the existing ring.

Key Causality: Palladium-Catalyzed C-H Functionalization Recent advances in organometallic chemistry have enabled the direct arylation and alkylation of C(sp³)–H bonds.[1] For pyrrolidines, this presents a powerful, atom-economical way to forge new bonds. Using a directing group at a specific position (e.g., C3) can guide a palladium catalyst to selectively activate a C-H bond at an adjacent position (e.g., C4), allowing for the introduction of various substituents.[1] While direct C-H cyclopropylation is still an emerging field, related cross-coupling reactions provide a blueprint.

-

Mechanism Insight: A directing group, often an aminoquinoline auxiliary attached to the C3 position, coordinates to the palladium catalyst.[1] This brings the metal center into close proximity to the C4–H bond, facilitating a cyclometalation event to form a palladacycle. Subsequent reductive elimination with a coupling partner installs the new group. The stereoselectivity is often controlled by the steric environment established by the directing group and the N-protecting group, favoring the formation of the cis-product.[1]

(This protocol is adapted from methodologies described for C-H functionalization and serves as a representative example of advanced techniques applicable to these scaffolds).[1]

-

Reactor Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon), add the C3-aminoquinoline-derivatized N-Boc-pyrrolidine substrate (1.0 equiv), the desired aryl iodide (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

-

Solvent Addition: Add anhydrous toluene (0.1 M) via syringe.

-

Reaction Execution: Seal the tube and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

-

Purification: Concentrate the filtrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the C4-arylated product.

-

Directing Group Removal: The aminoquinoline auxiliary can be subsequently removed under mild conditions to reveal the free amide or other functional groups.[1]

Data Synthesis: Comparing Synthetic Approaches

The selection of a synthetic route is a multi-parameter optimization problem. The following table summarizes the key characteristics of the primary strategies discussed.

| Strategy | Core Transformation | Typical Starting Materials | Key Advantages | Potential Challenges | Stereocontrol |

| Strategy A | [3+2] Cycloaddition | Cyclopropyl aldehydes, α-amino acids, alkenes | Convergent, rapid assembly of core, tolerates diverse functionality. | Requires synthesis of functionalized precursors; regioselectivity can be an issue. | Good to excellent; often substrate-controlled or catalyst-induced.[6] |

| Strategy B | C-H Functionalization | Substituted pyrrolidines (e.g., from proline) | High atom economy, utilizes readily available chiral pool starting materials. | Requires directing groups, catalyst sensitivity, limited to specific C-H bonds. | Excellent regio- and stereoselectivity is achievable with the correct directing group.[1] |

| Strategy B | Simmons-Smith Cyclopropanation | 3,4-Dehydropyrrolidine derivatives | Well-established reaction, reliable for alkene cyclopropanation. | Requires an unsaturated precursor, can have diastereoselectivity issues without directing hydroxyl groups. | Can be diastereoselective, often directed by nearby functional groups. |

Pharmacological Landscape and Structure-Activity Relationships (SAR)

The this compound scaffold is a privileged structure found in compounds targeting a diverse range of biological systems. The inherent rigidity and defined exit vectors allow for systematic exploration of SAR.

Case Study: Modulators of CNS Receptors

Analogs of 1-propyl-3-aryl pyrrolidines have been identified as potent and selective ligands for serotonin and dopamine receptors.[10] In this context, the cyclopropyl group at C3 (if replacing an aryl group) would serve to rigidly orient other substituents and probe smaller, hydrophobic pockets within the receptor binding site.

Caption: Logical flow of Structure-Activity Relationship (SAR) exploration for the scaffold.

Emerging Applications

The versatility of the pyrrolidine ring is vast.[2] Derivatives have shown promise as anticancer, antidiabetic, and anti-inflammatory agents.[3][11][12] By introducing the cyclopropyl moiety, researchers can fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these leads, potentially transforming a potent but flawed compound into a viable clinical candidate.[13]

Conclusion and Future Horizons

The this compound scaffold represents a masterful convergence of conformational constraint and metabolic stability, making it an increasingly valuable asset in modern medicinal chemistry. The synthetic strategies to access these analogs have matured significantly, moving from classical multi-step sequences to more elegant and efficient methods like catalytic C-H functionalization and multicomponent reactions.

The path forward is clear. Future research will likely focus on:

-

Asymmetric Catalysis: Developing new catalytic methods to access enantiopure 3-cyclopropylpyrrolidines without reliance on the chiral pool or auxiliaries.

-

Novel Cycloadditions: Expanding the scope of [3+2] and other cycloaddition reactions to incorporate even more complex and functionalized cyclopropyl precursors.

-

Late-Stage Functionalization: Inventing novel methods for the direct C-H cyclopropylation of complex, drug-like molecules, which would be a transformative tool for lead optimization.

By continuing to innovate at the level of chemical synthesis, the scientific community can unlock the full potential of this powerful scaffold, paving the way for the discovery of next-generation therapeutics to address unmet medical needs.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic Letters. [Link]

-

Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. ACS Publications. [Link]

-

Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Three-Component Synthesis of Polysubstituted Homoproline Analogs. MDPI. [Link]

-

Three-component synthesis of polysubstituted homoproline analogs. PubMed. [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]

-

Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. National Institutes of Health. [Link]

-

Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. PubMed. [Link]

-

Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

-

Medicinal Chemistry. Charles River - YouTube. [Link]

- CYCLOPROPYLAMINE DERIVATIVES AS HISTAMINE-3 RECEPTOR MODULATORS.

-

Design and synthesis of substituted cyclopropanes as conformationally restrained dipeptide mimics. Wikimedia Commons. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. upload.wikimedia.org [upload.wikimedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Three-component synthesis of polysubstituted homoproline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

3-Cyclopropylpyrrolidine: A Three-Dimensional Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of three-dimensional (3D) scaffolds into drug candidates is a cornerstone of modern medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. The 3-cyclopropylpyrrolidine motif has emerged as a high-value building block, synergistically combining the conformational rigidity and metabolic stability of the cyclopropyl group with the favorable physicochemical properties and synthetic versatility of the pyrrolidine ring. This guide provides a comprehensive technical overview of this compound, covering its strategic importance in drug design, key synthetic methodologies, detailed reaction protocols, and its application in the construction of complex, biologically active molecules, with a particular focus on kinase inhibitors.

The Strategic Value of Fsp³-Rich Scaffolds in Medicinal Chemistry

The drive to move beyond flat, aromatic structures towards more complex, three-dimensional molecules is a prevailing theme in contemporary drug discovery. These Fsp³-rich scaffolds offer improved spatial arrangement of pharmacophoric features, which can lead to enhanced target engagement and superior drug-like properties.

The Pyrrolidine Ring: A Privileged Heterocycle

The pyrrolidine ring, a five-membered saturated heterocycle, is considered a "privileged structure" in medicinal chemistry. Its prevalence in natural products and FDA-approved drugs underscores its utility.[1][2] The non-planar, puckered conformation of the pyrrolidine ring allows for precise spatial orientation of substituents, enabling better exploration of the target's binding pocket.[2] Furthermore, the basic nitrogen atom can serve as a key hydrogen bond acceptor or a point for salt formation, improving solubility and bioavailability.[2]

The Cyclopropyl Group: A Bioisostere with Unique Physicochemical Properties

The cyclopropyl group is far more than a simple saturated carbocycle; it is a versatile bioisosteric replacement for gem-dimethyl groups or alkenes, possessing unique electronic and conformational properties.[3] Its key attributes include:

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring often reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes.[4]

-

Conformational Rigidity: The fixed, rigid nature of the ring restricts the conformational freedom of adjacent functionalities, which can lock a molecule into its bioactive conformation and reduce the entropic penalty upon binding to a target.[4]

-

Modulation of Physicochemical Properties: Incorporation of a cyclopropyl group can influence lipophilicity, polarity, and pKa, providing a tool to fine-tune a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.

This compound: Merging Rigidity and Three-Dimensionality

The this compound scaffold elegantly combines the advantageous features of both moieties. It presents a rigid, sp³-rich appendage on a versatile heterocyclic core, offering multiple vectors for chemical elaboration. This combination is particularly valuable for creating novel intellectual property and for navigating the complex binding sites of challenging targets like kinases.

Synthesis of the this compound Core

The efficient and stereocontrolled synthesis of the this compound core is critical for its widespread use. While numerous methods exist for constructing substituted pyrrolidines and cyclopropanes independently, strategies that unite them are of particular interest.[5][6][7][8][9] A common and practical approach involves the cyclopropanation of a suitable pyrroline precursor or the catalytic hydrogenation of a cyclopropyl-substituted pyrrole.

Retrosynthetic Analysis

A logical retrosynthetic approach to a protected form of this compound, such as N-Boc-3-cyclopropylpyrrolidine, highlights two primary pathways: cyclopropanation of an alkene or reduction of an aromatic ring.

Key Synthetic Approaches

-

Cyclopropanation of N-Boc-3-pyrroline: This is a highly effective method. The Simmons-Smith reaction (using diethylzinc and diiodomethane) or its variants can be employed to convert the double bond of N-Boc-3-pyrroline into the cyclopropyl ring. Catalytic methods using diazo compounds in the presence of copper or rhodium catalysts are also powerful alternatives.[3][10]

-

Catalytic Hydrogenation of a Cyclopropyl-Pyrrole: An alternative route involves the synthesis of an N-protected 3-cyclopropylpyrrole, followed by catalytic hydrogenation to saturate the pyrrole ring.[11] This method can be advantageous if the substituted pyrrole is more readily accessible. Rhodium and Ruthenium catalysts are often effective for this transformation, though controlling selectivity and preventing hydrogenolysis of the cyclopropyl ring can be challenging.[11][12][13]

Detailed Protocol: Synthesis of N-Boc-3-cyclopropylpyrrolidine via Simmons-Smith Cyclopropanation

This protocol describes a typical lab-scale synthesis starting from commercially available N-Boc-3-pyrroline.

Step-by-Step Methodology:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL).

-

Reagent Addition: Add N-Boc-3-pyrroline (5.0 g, 29.5 mmol) to the DCM. Cool the solution to 0 °C in an ice bath.

-

Simmons-Smith Reagent Formation: While stirring, slowly add a 1 M solution of diethylzinc in hexanes (65 mL, 65 mmol) via syringe. Following this, add diiodomethane (5.2 mL, 65 mmol) dropwise over 30 minutes. Caution: The reaction is exothermic and generates ethane gas. Ensure adequate cooling and venting.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).

-

Work-up: Dilute the mixture with additional DCM (50 mL). Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (NaHCO₃, 30 mL), and brine (30 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield N-Boc-3-cyclopropylpyrrolidine as a colorless oil.

Physicochemical and Spectroscopic Profile

Accurate characterization is essential for confirming the structure and purity of the building block.

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₂ | [14] |

| Molecular Weight | 211.30 g/mol | [14] |

| Appearance | Colorless Oil / Low-melting solid | |

| Boiling Point | N/A | [14] |

| Melting Point | 34-38 °C (for related pyrrolidinones) |

Spectroscopic Characterization

The NMR spectrum of this compound derivatives is distinctive. The cyclopropyl protons appear in the highly shielded, upfield region of the ¹H NMR spectrum, a characteristic signature resulting from the ring's magnetic anisotropy.[15]

Table 2: Representative ¹H and ¹³C NMR Data for N-Boc-3-cyclopropylpyrrolidine (in CDCl₃) Note: Exact chemical shifts and multiplicities can vary. Data is predicted based on analogous structures.[15][16][17][18]

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Protons | 3.00 - 3.65 | m | 4H | CH₂NCH₂ |

| 1.80 - 2.10 | m | 2H | CH₂CH | |

| 1.45 | s | 9H | C(CH₃)₃ | |

| 1.20 - 1.40 | m | 1H | CH | |

| 0.70 - 0.90 | m | 1H | CH (cyclopropyl) | |

| 0.40 - 0.60 | m | 2H | CH₂ (cyclopropyl) | |

| 0.00 - 0.20 | m | 2H | CH₂ (cyclopropyl) |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbons | 154.5 | C=O (Boc) |

| 79.0 | C(CH₃)₃ | |

| 50.5, 46.0 | CH₂NCH₂ | |

| 35.0 | CH₂CH | |

| 33.0 | CH | |

| 28.5 | C(CH₃)₃ | |

| 15.0 | CH (cyclopropyl) | |

| 8.5, 4.0 | CH₂ (cyclopropyl) |

Applications in the Synthesis of Bioactive Molecules

The true value of this compound lies in its application as a versatile scaffold for constructing more elaborate molecules, particularly in the context of fragment-based drug discovery (FBDD) and lead optimization.[19]

N-Functionalization: Amide and Sulfonamide Coupling

The secondary amine of the pyrrolidine ring is a nucleophilic handle for a wide range of functionalization reactions. Standard peptide coupling conditions (e.g., HATU, HOBt) or reaction with sulfonyl chlorides readily produce diverse libraries of amides and sulfonamides, allowing for systematic exploration of the surrounding chemical space.

Case Study: Incorporation into a Kinase Inhibitor Scaffold

Kinase inhibitors often feature a heterocyclic core that binds to the ATP-binding site's hinge region, with vectors pointing towards other pockets that can be exploited to achieve potency and selectivity.[20][21] The this compound moiety is an excellent fragment for targeting solvent-exposed regions or hydrophobic pockets.[22][23][24]

Workflow: this compound in Fragment-Based Drug Discovery

The building block is well-suited for an FBDD campaign, where small, low-complexity fragments are identified and then grown or linked to generate potent leads.

Conclusion and Future Outlook

This compound stands out as a powerful and versatile building block for modern organic synthesis and drug discovery. Its unique combination of a privileged heterocyclic core and a conformationally rigid, metabolically robust cyclopropyl substituent provides medicinal chemists with a valuable tool to create novel, three-dimensional chemical matter. The synthetic accessibility of this scaffold, coupled with its clear utility in constructing complex molecules like kinase inhibitors, ensures its continued and expanding role in the development of next-generation therapeutics. Future work will likely focus on developing more efficient and enantioselective syntheses and expanding the repertoire of reactions to further functionalize this promising scaffold.[5][7]

References

-

Sasaki, Y., Tokuhara, H., Ohba, Y., et al. (2020). Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(5), 126963. [Link]

-

Ueda, T., Taira, T., & Imoto, H. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2599. [Link]

-

Kim, B. (2019). Studies on Reactions of Cyclopropanated Pyrrole: Synthesis of Bis-β-homoproline, Tropane- and Pyrrolidinone-derivatives. Dissertation, University of Goettingen. [Link]

-

Wróblewski, A. E., Głowacka, I. E., & Błaszczyk, B. (2016). [3+2] Cycloadditions of N-Protected ‘(S)-Diazoproline’ with Selected Acetylenes. Molecules, 21(11), 1461. [Link]

-

de Souza, J. A., et al. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Angewandte Chemie International Edition, 61(33), e202204936. [Link]

-

Tzourbaki, E., et al. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil. Semantic Scholar. [Link]

-

Rovner, A. J., et al. (2021). Development of an Enantioselective [3 + 2] Cycloaddition To Synthesize the Pyrrolidine Core of ABBV-3221 on Multikilogram Scale. Organic Process Research & Development, 25(7), 1664-1672. [Link]

-

Coldham, I., & Leonori, D. (2007). Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution. Synlett, 2007(17), 2735-2738. [Link]

-

Pader, J., et al. (2023). Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. [Link]

-

Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry. [Link]

-

Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941-4954. [Link]

-

Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(21), 2254-2273. [Link]

-

St-Gelais, A., et al. (2023). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 61(8), 433-441. [Link]

-

Ivanova, A. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(15), 5801. [Link]

-

Al-Ostath, A. I., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]

-

Chen, K. Y., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. International Journal of Molecular Sciences, 25(2), 1184. [Link]

-

Wang, T., et al. (2024). Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives. Molecules, 29(19), 4856. [Link]

-

Sweeney, J. B., & Doulcet, J. (2022). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

-

Hudlický, T., & Fan, R. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Synthesis, 51(19), 3647-3666. [Link]

-

Boga, S. B., et al. (2018). Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. Bioorganic & Medicinal Chemistry Letters, 28(11), 2040-2044. [Link]

-

Zhang, Y., et al. (2024). Visible light-mediated organocatalyzed 1,3-aminoacylation of cyclopropane employing N-benzoyl saccharin as bifunctional reagent. Nature Communications, 15(1), 8820. [Link]

-

de la Torre, D., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(19), 6549. [Link]

-

Wang, Z., et al. (2021). Cyclopropane Hydrogenation vs Isomerization over Pt and Pt–Sn Intermetallic Nanoparticle Catalysts. ACS Catalysis, 11(15), 9726-9736. [Link]

-

Liu, Q., et al. (2012). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry, 49, 263-273. [Link]

-

Bartók, M., et al. (2020). Hydrogenation of 2-Methylpyrrole over Supported Rhodium Catalysts. Catalysts, 10(12), 1469. [Link]

-

Wang, N., Zhao, J., & Yue, J. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers, 12, 2439-2461. [Link]

-

Smith, A. D., et al. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters, 25(28), 5273-5277. [Link]

-

Poulter, S. R., & Heathcock, C. H. (1968). Catalytic hydrogenation of cyclopropyl alkenes. I. Effect of alkyl substitution on the heterogeneous hydrogenolysis reaction. Tetrahedron Letters, 9(51), 5339-5342. [Link]

-

ChemSrc. (n.d.). 1-Boc-3-cyclopropylpyrrolidine. ChemSrc. [Link]

-

O'Sullivan, N. (1992). Synthesis and reactions of cyclopropamitosenes and related pyrrolo[1,2-a]indoles. Loughborough University Research Repository. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 9. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. researchgate.net [researchgate.net]

- 12. public.magnet.fsu.edu [public.magnet.fsu.edu]

- 13. scilit.com [scilit.com]

- 14. 1-Boc-3-cyclopropylpyrrolidine | CAS#:1935501-51-1 | Chemsrc [chemsrc.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. rsc.org [rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chiral Resolution of 3-Cyclopropylpyrrolidine Enantiomers

Abstract

The enantiomers of 3-cyclopropylpyrrolidine are pivotal chiral building blocks in contemporary drug discovery, lending unique structural and conformational properties to a variety of therapeutic agents. Access to enantiomerically pure forms of this scaffold is paramount, as the biological activity and pharmacokinetic profiles of the (R)- and (S)-enantiomers can differ significantly. This technical guide provides a comprehensive overview of the principal strategies for the chiral resolution of racemic this compound. We will delve into the mechanistic underpinnings and practical execution of classical diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral chromatography. This document is intended for researchers, chemists, and drug development professionals seeking to implement robust and scalable methods for obtaining enantiopure this compound.

Introduction: The Significance of this compound in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold, frequently incorporated into the core of numerous natural products and synthetic drugs.[1] The introduction of a cyclopropyl group at the 3-position imparts a unique conformational rigidity and metabolic stability, making this compound a highly desirable structural motif in modern medicinal chemistry.[2] The cyclopropyl moiety can influence binding affinity to biological targets and improve pharmacokinetic properties. As with most chiral molecules, the individual enantiomers of this compound can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to efficiently resolve the racemic mixture into its constituent enantiomers is a critical step in the development of new chemical entities.

This guide will focus on the post-synthesis separation of enantiomers, a process known as chiral resolution. While enantioselective synthesis presents an alternative and powerful approach, resolution of a racemate is often a faster and more cost-effective strategy, particularly during the early stages of drug discovery.[3]

Classical Resolution via Diastereomeric Salt Formation

The formation of diastereomeric salts is a time-honored and industrially scalable method for the resolution of racemic amines.[4] This technique leverages the reaction of a racemic base, such as this compound, with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[5]

The Underlying Principle: Chirality-Driven Differentiation

The fundamental principle of this method is the conversion of a difficult-to-separate enantiomeric pair into a more readily separable diastereomeric pair. The interaction between the chiral centers of the amine and the chiral resolving agent creates two distinct diastereomeric complexes with different three-dimensional structures. This structural divergence leads to variations in their crystal lattice energies and, consequently, their solubilities in a given solvent system.

Selecting the Optimal Chiral Resolving Agent

The choice of the chiral resolving agent is the most critical parameter for a successful diastereomeric salt resolution. A variety of chiral acids are commercially available, with derivatives of tartaric acid being particularly common and effective for resolving amines.[5]

Table 1: Common Chiral Resolving Agents for Amines

| Chiral Resolving Agent | Structure | Key Characteristics |

| (+)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH | Readily available, relatively inexpensive, forms crystalline salts. |

| (-)-Dibenzoyl-L-tartaric acid | C₁₈H₁₄O₈ | Often provides better chiral recognition due to aromatic interactions. |

| (-)-Di-p-toluoyl-L-tartaric acid | C₂₀H₁₈O₈ | Similar to dibenzoyl derivative, with altered solubility properties.[6] |

| (S)-(+)-Mandelic Acid | C₆H₅-CH(OH)-COOH | Aromatic acid that can offer different selectivity. |

| (1R)-(-)-10-Camphorsulfonic acid | C₁₀H₁₆O₄S | Strong acid, can be effective when other agents fail. |

The selection process is often empirical and involves screening a panel of resolving agents in various solvents to identify conditions that yield a crystalline salt with high diastereomeric excess.

Experimental Protocol: A Representative Procedure

The following is a generalized protocol for the resolution of racemic this compound using a chiral tartaric acid derivative. This protocol is a representative example and will likely require optimization of the resolving agent, solvent, temperature, and stoichiometry for the specific substrate.

Step 1: Salt Formation

-

Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating.

-

In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (-)-Di-p-toluoyl-L-tartaric acid) in the same solvent, also with heating.

-

Slowly add the resolving agent solution to the amine solution with continuous stirring.

-

Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization.

Step 2: Isolation of the Diastereomeric Salt

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

-

Dry the crystals under vacuum.

Step 3: Liberation of the Enantiomerically Enriched Amine

-

Dissolve the crystalline diastereomeric salt in water.

-

Basify the aqueous solution with a suitable base (e.g., 1M NaOH) to a pH > 12.

-

Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

Step 4: Determination of Enantiomeric Excess

-

The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or chiral GC.

The other enantiomer, which remains in the mother liquor, can be recovered by a similar workup procedure.

Figure 1: Workflow for Diastereomeric Salt Resolution.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful and highly selective method that utilizes enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[7] Lipases are a commonly employed class of enzymes for the resolution of amines and alcohols due to their broad substrate scope and high enantioselectivity.[8]

The Principle of Enzyme-Mediated Selectivity

In a typical lipase-catalyzed kinetic resolution of an amine, an acyl donor is used to acylate one enantiomer at a much faster rate than the other. This difference in reaction rates is due to the stereospecificity of the enzyme's active site, which preferentially binds and orients one enantiomer for the reaction to occur. The theoretical maximum yield for the unreacted enantiomer is 50%.

Key Parameters for a Successful EKR

-

Enzyme Selection: Screening different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) is crucial to identify one with high activity and enantioselectivity for this compound.[9]

-

Acyl Donor: The choice of the acylating agent (e.g., ethyl acetate, isopropenyl acetate) can significantly impact the reaction rate and enantioselectivity.[8]

-

Solvent: The reaction is typically carried out in a non-polar organic solvent (e.g., hexane, toluene) to maintain enzyme activity.

-

Temperature: The reaction temperature influences both the reaction rate and the enzyme's stability and selectivity.

Representative Experimental Protocol for EKR

The following protocol describes a typical enzymatic kinetic resolution of racemic this compound. Optimization of the enzyme, acyl donor, solvent, and reaction time is essential for achieving high enantiomeric excess and conversion.

Step 1: Enzymatic Acylation

-

To a solution of racemic this compound in an appropriate organic solvent (e.g., toluene), add the selected lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B).

-

Add an excess of a suitable acyl donor (e.g., isopropenyl acetate).

-

Stir the suspension at a controlled temperature (e.g., 30-50 °C).

-

Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining unreacted amine. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of the unreacted enantiomer.

Step 2: Separation of Product and Unreacted Substrate

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

The filtrate contains the acylated product and the unreacted enantiomerically enriched this compound.

-

These can be separated by standard purification techniques such as column chromatography or by an acidic extraction to isolate the basic unreacted amine from the neutral amide product.

Figure 2: Workflow for Enzymatic Kinetic Resolution.

Preparative Chiral Chromatography

Preparative chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offers a powerful and versatile method for the direct separation of enantiomers.[10] This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

The Mechanism of Chiral Recognition on a CSP

Chiral stationary phases are composed of a chiral selector immobilized on a solid support (typically silica gel). The separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes differs for each enantiomer, leading to different retention times on the column and thus, separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used due to their broad applicability.[11]

Method Development and Optimization

Developing a preparative chiral separation method involves:

-

Screening of CSPs: Testing a variety of chiral columns to identify one that provides baseline separation.

-

Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., hexane/isopropanol for normal phase HPLC, or CO₂/co-solvent for SFC) to optimize resolution and retention times.

-

Scaling Up: Transitioning from an analytical scale separation to a preparative scale by increasing the column diameter and flow rate.

Table 2: Comparison of Preparative Chiral HPLC and SFC

| Feature | Preparative HPLC | Preparative SFC |

| Mobile Phase | Organic Solvents (e.g., Hexane, Ethanol) | Supercritical CO₂ + Co-solvent (e.g., Methanol) |

| Advantages | Well-established, wide range of CSPs available. | Faster separations, lower viscosity, "greener" due to CO₂ usage, easier solvent removal.[10] |

| Disadvantages | Higher solvent consumption and cost, more waste generated. | Requires specialized equipment. |

Generalized Protocol for Preparative Chiral HPLC/SFC

Step 1: Analytical Method Development

-

Screen a range of chiral columns (e.g., Daicel Chiralpak series) with various mobile phases to achieve a good separation (resolution > 1.5) of the racemic this compound.

Step 2: Scale-Up to Preparative Scale

-

Transfer the optimized analytical method to a larger diameter preparative column with the same stationary phase.

-

Increase the flow rate and sample loading according to the column dimensions.

Step 3: Fraction Collection and Product Isolation

-

Inject the racemic mixture onto the preparative column.

-

Collect the fractions corresponding to each enantiomer as they elute from the column.

-

Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the pure enantiomers.

Figure 3: Workflow for Preparative Chiral Chromatography.

Conclusion and Future Perspectives

The chiral resolution of this compound is a critical enabling step for the development of novel therapeutics. This guide has outlined the three primary methodologies for achieving this separation: diastereomeric salt formation, enzymatic kinetic resolution, and preparative chiral chromatography.

-

Diastereomeric salt formation remains a highly relevant and scalable method, particularly for large-scale production, provided a suitable resolving agent and crystallization conditions can be identified.

-

Enzymatic kinetic resolution offers exceptional selectivity under mild conditions, making it an attractive "green" alternative.

-

Preparative chiral chromatography provides a versatile and often rapid method for obtaining both enantiomers in high purity, with SFC emerging as a more sustainable option.

The optimal choice of method will depend on a variety of factors, including the scale of the separation, the required enantiomeric purity, cost considerations, and available equipment. For researchers in drug discovery and development, a thorough understanding of these techniques is essential for the efficient and successful synthesis of chiral drug candidates.

References

-

Request PDF. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

- Thiesen, L. C. (2018).

- Paizs, C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(11), 1651-1659.

-

Patel, R. N. (2001). Enzymatic Synthesis of Chiral Intermediates for Drug Development. Semantics Scholar. [Link]

-

Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]